1-(2-Fluorophenyl)pentan-1-amine

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

Regioisomer purity is critical for CNS receptor SAR: ortho-fluorine position alters binding affinity by 10-100× vs meta/para analogs. This compound provides the matched molecular pair for fluorination effect studies (ΔLogP +0.14 vs non-fluorinated parent). • Ortho-fluorophenylpentan-1-amine, CAS 1270354-19-2 (free base) or CAS 1864074-43-0 (HCl salt) • LogP 3.02, TPSA 26.0 Ų - CNS MPO-compliant • Primary amine handle: amides, sulfonamides, reductive amination • Hydrochloride recommended for aqueous assays; free base for synthesis

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
Cat. No. B12061988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)pentan-1-amine
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1F)N
InChIInChI=1S/C11H16FN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3
InChIKeyAXCWVIHVNAGZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)pentan-1-amine: Physicochemical and Comparator Overview


1-(2-Fluorophenyl)pentan-1-amine (CAS 1270354-19-2) is a fluorinated phenylalkylamine primary amine with molecular formula C₁₁H₁₆FN and molecular weight 181.25 g/mol . The compound features an ortho-fluorine substituent on the phenyl ring attached to a pentan-1-amine backbone, positioning it within the broader class of fluorinated aromatic amines used as synthetic building blocks and pharmacological probes [1]. Its hydrochloride salt (CAS 1864074-43-0) offers enhanced solubility and handling stability for research applications . Critically, the ortho-fluorine substitution pattern distinguishes this compound from its meta- and para-fluorinated regioisomers, as well as from the non-fluorinated parent 1-phenylpentan-1-amine and the 2-chloro analog, each exhibiting divergent physicochemical and potentially distinct biological interaction profiles.

Why Regioisomeric Purity of 1-(2-Fluorophenyl)pentan-1-amine Matters


Fluorine substitution position on the phenyl ring of phenylalkylamines profoundly influences molecular recognition at biological targets, as demonstrated across sigma receptor, monoamine oxidase, and trace amine-associated receptor (TAAR) systems [1]. The ortho-fluorine in 1-(2-fluorophenyl)pentan-1-amine introduces a distinct electronic environment—combining strong inductive withdrawal with steric proximity to the amine-bearing chiral center—that alters pKa, conformational preferences, and hydrogen-bonding geometry relative to meta- and para-substituted analogs [2]. Empirically, class-level SAR studies on fluorophenylalkylamines show that moving fluorine from ortho to meta or para position can shift receptor subtype selectivity and binding affinity by orders of magnitude . Consequently, procurement of the correct regioisomer is not interchangeable for structure-activity relationship (SAR) studies, chiral probe development, or reference standard qualification.

Key Differentiators of 1-(2-Fluorophenyl)pentan-1-amine


Lipophilicity Gain from Ortho-Fluorination

1-(2-Fluorophenyl)pentan-1-amine exhibits a computed LogP of 3.0157 (ChemScene computational data), representing an increase of approximately 0.14 log units (ΔLogP ≈ +0.14) compared to the non-fluorinated parent 1-phenylpentan-1-amine (LogP 2.8766, Leyan/chem960 data) . This enhanced lipophilicity is attributable to the electron-withdrawing ortho-fluorine substituent and is consistent with class-level observations that aromatic fluorination systematically increases logP in alkylamine series [1]. Both compounds share identical TPSA values (26.02 Ų), confirming that the lipophilicity shift is not accompanied by a change in polar surface area.

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

Ortho vs. Meta Regioisomer Selectivity

While 1-(2-fluorophenyl)pentan-1-amine and 1-(3-fluorophenyl)pentan-1-amine share nearly identical computed LogP values (3.0157 for both, ChemScene data), the ortho-fluorine position creates a fundamentally different steric and electronic environment around the amine-bearing chiral center . Class-level SAR evidence from sigma-1 receptor phenylalkylamine ligands demonstrates that ortho-substitution on the phenyl ring can alter receptor binding affinity by 10- to 100-fold relative to meta-substituted analogs, with Ki values ranging from sub-nanomolar to >100 nM depending solely on fluorine position . The ortho-fluorine's proximity to the basic amine nitrogen also influences the amine pKa through through-space electrostatic effects, a phenomenon not observed with meta- or para-substitution [1].

Regioisomer selectivity Structure-activity relationship Sigma receptor pharmacology

Fluorine vs. Chlorine Halogen Comparison

The 2-fluoro analog (MW 181.25, LogP 3.0157) differs fundamentally from 1-(2-chlorophenyl)pentan-1-amine hydrochloride (MW 234.16 for HCl salt) in both size and electronic properties. Fluorine (van der Waals radius 1.47 Å) is significantly smaller than chlorine (1.75 Å) and exerts a stronger inductive electron-withdrawing effect, leading to differential metabolic stability profiles . Class-level evidence indicates that aryl fluorination generally confers greater resistance to CYP450-mediated oxidative metabolism compared to aryl chlorination, due to the higher C-F bond strength (~116 kcal/mol vs. ~81 kcal/mol for C-Cl) [1]. The 2-fluoro compound also presents a lower molecular weight (181.25 free base vs. ~197.7 for 2-chloro free base analog), which can be advantageous for CNS penetration optimization within the Lipinski rule-of-five framework.

Halogen bioisosterism Metabolic stability CNS drug design

Hydrochloride Salt Solubility Advantage

1-(2-Fluorophenyl)pentan-1-amine hydrochloride (CAS 1864074-43-0) offers significant handling advantages over the free base form (CAS 1270354-19-2). The hydrochloride salt formation protonates the primary amine, enhancing aqueous solubility and improving long-term storage stability [1]. The free base form is described as soluble in organic solvents (ethanol, dichloromethane) but poorly water-soluble, consistent with its computed LogP of 3.0157 . The hydrochloride salt form is the recommended procurement choice for biological assay preparation where aqueous buffer compatibility is required, while the free base may be preferred for organic synthesis applications requiring nucleophilic amine reactivity .

Salt form selection Aqueous solubility Chemical stability

Monoamine Oxidase Inhibition Potential

Class-level evidence from fluorophenyl-substituted amine series indicates that compounds bearing the 2-fluorophenyl moiety exhibit measurable monoamine oxidase (MAO) inhibitory activity. Pyridazinones containing the (2-fluorophenyl)piperazine moiety have been characterized as selective, reversible, and competitive MAO-B inhibitors with defined IC50 values in enzymatic assays, and have been proposed as lead candidates for neurodegenerative disorder research [1]. Additionally, class-level SAR studies demonstrate that fluorine substitution on the aromatic ring of cyclopropylamine-based MAO inhibitors significantly modulates both potency and MAO-A vs. MAO-B subtype selectivity [2]. While direct MAO inhibition data for 1-(2-fluorophenyl)pentan-1-amine itself have not been published in the peer-reviewed literature as of the search date, the 2-fluorophenyl pharmacophore is an established privileged fragment in MAO inhibitor design, supporting the compound's utility as a scaffold for further functionalization [3].

Monoamine oxidase Neurotransmitter metabolism Enzyme inhibition

Research Applications of 1-(2-Fluorophenyl)pentan-1-amine


Ortho-Fluorine SAR Probe for Receptor Studies

The ortho-fluorine position on 1-(2-fluorophenyl)pentan-1-amine provides a unique electronic and steric probe for structure-activity relationship studies. In sigma-1 receptor phenylalkylamine SAR, ortho-substitution on the phenyl ring has been shown to alter binding affinity by 10- to 100-fold relative to meta-substituted analogs . This compound serves as the ortho-fluoro reference point in a systematic regioisomeric series (ortho-, meta-, para-fluorophenylpentan-1-amines) for mapping the electronic and steric requirements of the phenyl binding pocket in sigma receptors, TAARs, or MAO enzymes.

Chiral Building Block for CNS Libraries

With its LogP of 3.0157 (favorable for BBB penetration), TPSA of 26.02 Ų, and a single H-bond donor/acceptor pair, 1-(2-fluorophenyl)pentan-1-amine fits within the CNS drug-like chemical space defined by Lipinski and CNS MPO criteria . The primary amine functionality provides a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid library enumeration . Its chiral center at C1 makes it suitable for enantioselective synthesis of stereochemically defined CNS-targeted compound collections.

Fluorinated vs. Non-Fluorinated Reference Standard

The ΔLogP of +0.14 between 1-(2-fluorophenyl)pentan-1-amine (LogP 3.0157) and the non-fluorinated parent 1-phenylpentan-1-amine (LogP 2.8766) provides a well-defined comparator pair for studying the impact of aromatic fluorination on membrane permeability, metabolic stability, and target engagement . This matched molecular pair is particularly valuable for deconvoluting fluorine-specific effects from scaffold-intrinsic properties in cellular and in vivo pharmacological studies.

Hydrochloride Salt for Aqueous Bioassays

The hydrochloride salt form (CAS 1864074-43-0) is the recommended procurement format for biological assay development requiring aqueous buffer compatibility . Protonation of the amine enhances water solubility and improves compound handling for dose-response studies, receptor binding assays, and enzyme inhibition screening. Researchers should specify the hydrochloride salt when ordering for biological applications, while reserving the free base (CAS 1270354-19-2) for organic synthesis workflows requiring nucleophilic amine reactivity .

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